molecular formula C6H10N2O B1654518 (1,2-dimethyl-1H-imidazol-5-yl)methanol CAS No. 24021-93-0

(1,2-dimethyl-1H-imidazol-5-yl)methanol

Cat. No. B1654518
CAS RN: 24021-93-0
M. Wt: 126.16 g/mol
InChI Key: CISHHWIYBOSLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1,2-dimethyl-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C6H10N2O . It has a molecular weight of 126.16 g/mol . The IUPAC name for this compound is (2,3-dimethylimidazol-4-yl)methanol .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .


Molecular Structure Analysis

The InChI code for “(1,2-dimethyl-1H-imidazol-5-yl)methanol” is 1S/C6H10N2O/c1-5-7-3-6(4-9)8(5)2/h3,9H,4H2,1-2H3 . The InChI key is CISHHWIYBOSLHY-UHFFFAOYSA-N . The Canonical SMILES structure is CC1=NC=C(N1C)CO .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 126.16 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass is 126.079312947 g/mol . The Topological Polar Surface Area is 38 Ų . The Heavy Atom Count is 9 .

Scientific Research Applications

Nucleophilic Reactions

1,4,5-trisubstituted imidazoles react with electrophilic reagents via S- or N(3)-atom. Specifically, they react with dimethyl acetylenedicarboxylate in methanol at room temperature, resulting in 2-[(1H-imidazol-2-yl)sulfanyl]fumarates. The reaction showcases the nucleophilic addition of the S-atom, yielding high product yields and demonstrating the compound's potential in nucleophilic reactions (Mlostoń et al., 2008).

Synthesis of Biomimetic Chelating Ligands

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a derivative of 1,2-dimethyl-1H-imidazol-5-yl)methanol, is synthesized through a five-step process, indicating its potential use as precursors in the synthesis of biomimetic chelating ligands (Gaynor et al., 2023).

Conversion into Carbonyl Compounds

(1-Methyl-1H-imidazol-2-yl)methanol derivatives are prepared by treating carbonyl compounds with lithio-1-methyl-1H-imidazole or 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. These alcohols are convertible into carbonyl compounds, indicating their role as masked forms of carbonyl groups (Ohta et al., 1987).

Crystal Structure Analysis

The crystal structure of imidazole derivatives, such as (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, has been studied, revealing their planarity and the arrangement of methanol groups. This analysis is vital for understanding the molecular interactions and properties of these compounds (Elaatiaoui et al., 2014).

Magnetic Properties of Hydrochloride Crystals

Hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radicals, which are related to 1,2-dimethyl-1H-imidazol-5-yl)methanol, have been studied for their magnetic properties. These studies are crucial for understanding the relationship between magnetic properties and crystal-stacking structures (Yong et al., 2013).

Heterogeneous Catalysis in Alkylation

1,2-dimethyl-1H-imidazol-5-yl)methanol is involved in the alkylation of imidazoleswith alcohols, showing significant activity and selectivity in the presence of heterogeneous catalysts like γ-Al2O3 and Y zeolites. This process is important for N-alkylation and C-alkylation of imidazoles, with high yields and stability in oxidative regeneration, demonstrating its potential in chemical synthesis (Gitis et al., 1994).

Synthesis and Characterization of Iron(II) Complexes

Iron(II) complexes of 2,6-bis(5-alkyl-1,5-dimethyl-4,5-dihydro-1H-imidazol-4-on-2-yl)pyridines, related to 1,2-dimethyl-1H-imidazol-5-yl)methanol, have been synthesized and characterized, revealing their potential in forming complexes with FeCl2. The kinetic studies of these complexes in methanol solutions provide insights into their solvolytic stability and reactivity (Drabina et al., 2006).

Reactivity Study of Imidazole Derivatives

Two imidazole derivatives, closely related to 1,2-dimethyl-1H-imidazol-5-yl)methanol, have been synthesized and their reactivity properties analyzed. This includes studies of their IR, FT-Raman, and NMR spectra, as well as molecular dynamics simulations to understand interactions with water molecules and potential biological applications (Hossain et al., 2018).

Synthesis as a Selective COX-2 Inhibitor

Synthesis of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol, another derivative, has been reported for its potential as a selective COX-2 inhibitor. This research highlights the compound's synthesis, structural elucidation, and docking studies, suggesting its applicability in medicinal chemistry (Tabatabai et al., 2012).

Safety And Hazards

While specific safety and hazard information for “(1,2-dimethyl-1H-imidazol-5-yl)methanol” is not available, it is generally recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

(2,3-dimethylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-7-3-6(4-9)8(5)2/h3,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISHHWIYBOSLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307869
Record name (1,2-dimethyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2-dimethyl-1H-imidazol-5-yl)methanol

CAS RN

24021-93-0
Record name NSC195980
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195980
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,2-dimethyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of sodium borohydride (457 mg, 12.1 mmol) in methanol (25 mL) was added a solution of 1,2-dimethyl-1H-imidazole-5-carbaldehyde (1.0 g, 8.1 mmol) in methanol (10 mL) at 0° C. The mixture was stirred overnight at room temperature. The solvent was evaporated, and crude (1,2-dimethyl-1H-imidazol-5-yl)methanol was obtained and used in the next step without purification; 1H NMR (400 MHz, DMSO-d6): δ 2.22 (s, 3H), 3.45 (s, 3H), 4.34 (s, 2H), 5.05 (bs, 1H), 6.57 (s, 1H).
Quantity
457 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,2-dimethyl-1H-imidazol-5-yl)methanol
Reactant of Route 2
(1,2-dimethyl-1H-imidazol-5-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1,2-dimethyl-1H-imidazol-5-yl)methanol
Reactant of Route 4
(1,2-dimethyl-1H-imidazol-5-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1,2-dimethyl-1H-imidazol-5-yl)methanol
Reactant of Route 6
(1,2-dimethyl-1H-imidazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.